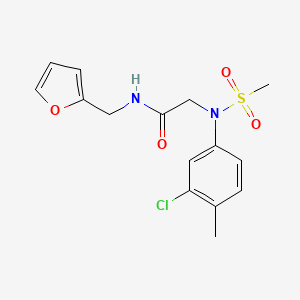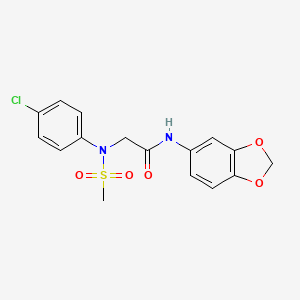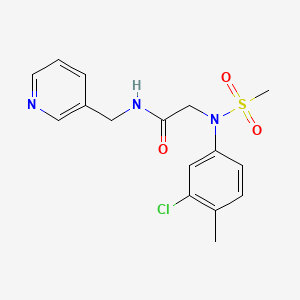![molecular formula C23H29N3O3 B3467541 [4-(2-Methoxyphenyl)piperazin-1-yl][4-(morpholin-4-ylmethyl)phenyl]methanone](/img/structure/B3467541.png)
[4-(2-Methoxyphenyl)piperazin-1-yl][4-(morpholin-4-ylmethyl)phenyl]methanone
Descripción general
Descripción
[4-(2-Methoxyphenyl)piperazin-1-yl][4-(morpholin-4-ylmethyl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a morpholinylmethylphenyl group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methoxyphenyl)piperazin-1-yl][4-(morpholin-4-ylmethyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and morpholine derivatives. The key steps include:
Formation of the Piperazine Derivative: The piperazine ring is substituted with a 2-methoxyphenyl group through nucleophilic substitution reactions.
Formation of the Morpholine Derivative: The morpholine ring is substituted with a 4-methylphenyl group.
Coupling Reaction: The two derivatives are then coupled using a suitable coupling agent, such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2-Methoxyphenyl)piperazin-1-yl][4-(morpholin-4-ylmethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group yields an alcohol derivative.
Aplicaciones Científicas De Investigación
[4-(2-Methoxyphenyl)piperazin-1-yl][4-(morpholin-4-ylmethyl)phenyl]methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an alpha1-adrenergic receptor antagonist.
Pharmacology: The compound is used to investigate the binding affinity and activity at various receptor sites.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to its anti-inflammatory and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl][4-(morpholin-4-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . By binding to these receptors, the compound can modulate various physiological responses, including vasoconstriction and neurotransmitter release. The pathways involved in its action include G-protein coupled receptor signaling and downstream effects on cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with structural similarities and similar pharmacological effects.
Uniqueness
What sets [4-(2-Methoxyphenyl)piperazin-1-yl][4-(morpholin-4-ylmethyl)phenyl]methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its dual substitution on the piperazine and morpholine rings provides a versatile scaffold for further modifications and applications in drug development .
Propiedades
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-28-22-5-3-2-4-21(22)25-10-12-26(13-11-25)23(27)20-8-6-19(7-9-20)18-24-14-16-29-17-15-24/h2-9H,10-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHSTZNKVYXBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL](/img/structure/B3467462.png)
![4-Bromo-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}phenol](/img/structure/B3467467.png)
![4-BROMO-2-{[4-(4-METHOXYBENZYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B3467474.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide](/img/structure/B3467486.png)
![2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B3467499.png)
![N-(2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467503.png)

![ETHYL 4-{2-[N-(2-METHOXY-5-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B3467508.png)
![N-(2-methoxy-5-methylphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467527.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3467530.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467533.png)


![2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-pyridin-3-ylacetamide](/img/structure/B3467547.png)
